

The Pharmacological Profile of AR-M1000390: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-M1000390 is a potent and exceptionally selective non-peptidic agonist of the delta-opioid receptor (δ -opioid receptor).[1][2] As a derivative of SNC 80, it has emerged as a valuable tool in neuroscience research for its unique property of being a low-internalizing agonist.[2][3][4] This characteristic distinguishes it from many other δ -opioid receptor agonists and has significant implications for the development of novel analgesics with potentially reduced tolerance development. This guide provides an in-depth overview of the pharmacological properties of AR-M1000390, including its binding affinity, functional activity, and in vivo effects, supported by detailed experimental protocols and pathway visualizations.

Core Pharmacological Attributes

AR-M1000390 is characterized by its high affinity and selectivity for the δ -opioid receptor over other opioid receptor subtypes. Its interaction with the receptor leads to the inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled G-protein coupled receptor (GPCR) activation.

Quantitative Data Summary

The following tables summarize the key quantitative measures of AR-M1000390's pharmacological activity.

Table 1: Receptor Binding Affinity of AR-M1000390



Receptor Subtype	IC50 (nM)
δ-opioid	0.87 ± 0.23
μ-opioid	3800 ± 172
к-opioid	7470 ± 606

Data obtained from competitive binding assays.[1]

Table 2: Functional Potency of AR-M1000390 in SK-N-BE Neuroblastoma Cells

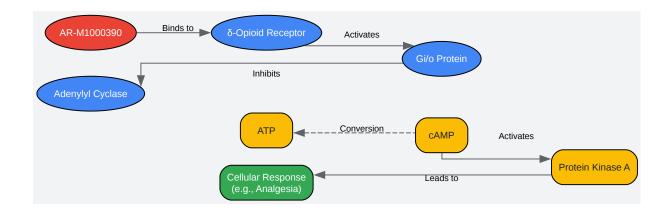
Parameter	Value (nM)
EC50 (cAMP inhibition)	111 ± 31
Ki (cAMP inhibition)	106 ± 34

Data from forskolin-stimulated cAMP accumulation assays.[3]

Mechanism of Action and Signaling Pathway

AR-M1000390 exerts its effects by binding to and activating the δ -opioid receptor, a member of the GPCR superfamily. This receptor is primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the analgesic and other central nervous system effects of δ -opioid receptor agonists.





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Figure 1: AR-M1000390 signaling pathway via the δ -opioid receptor.

In Vivo Pharmacological Effects

In animal models, AR-M1000390 has demonstrated significant analgesic properties. Notably, it has been shown to reduce complete Freund's adjuvant (CFA)-induced heat hyperalgesia in mice. A key finding from in vivo studies is that while daily administration of AR-M1000390 leads to analgesic tolerance, this occurs without the widespread receptor downregulation observed with high-internalizing agonists like SNC 80. This suggests that the tolerance developed to AR-M1000390 is internalization-independent and may be anatomically restricted, leading to a more pain-specific tolerance.

At higher doses (600 μ mol/kg), prolonged treatment with AR-M1000390 has been associated with vacuolation in the β -cells of the pancreas in rats, leading to insulin depletion and hyperglycemia.[1]

Experimental ProtocolsReceptor Binding Affinity Assay

Objective: To determine the binding affinity (IC50) of AR-M1000390 for δ , μ , and κ -opioid receptors.

Methodology:

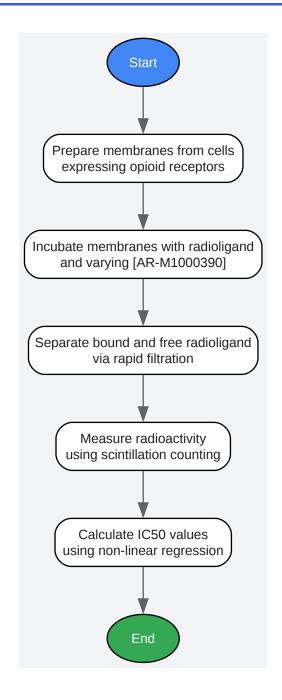






- Membrane Preparation: Membranes are prepared from cells stably expressing human δ , μ , or κ -opioid receptors.
- Radioligand: A specific radiolabeled antagonist for each receptor subtype is used (e.g., [3H]naltrindole for δ -receptors).
- Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of AR-M1000390.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of AR-M1000390 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.





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Figure 2: Workflow for the receptor binding affinity assay.

Functional Activity Assay (cAMP Inhibition)

Objective: To determine the functional potency (EC50) of AR-M1000390 in inhibiting adenylyl cyclase activity.

Methodology:

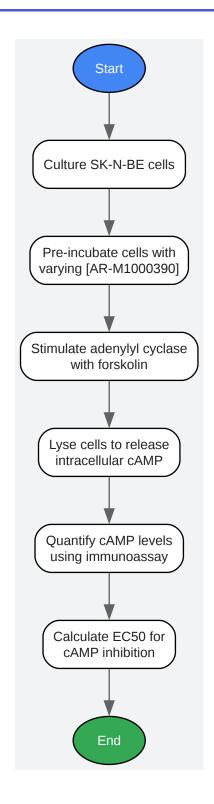






- Cell Culture: Human neuroblastoma SK-N-BE cells, which endogenously express the δopioid receptor, are cultured to confluency.
- Stimulation: Cells are pre-incubated with varying concentrations of AR-M1000390. Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin.
- Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or a fluorescence-based assay.
- Data Analysis: The concentration of AR-M1000390 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is calculated.





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Figure 3: Workflow for the functional cAMP inhibition assay.

Conclusion



AR-M1000390 is a highly selective and potent δ -opioid receptor agonist with a unique pharmacological profile. Its low-internalizing nature offers a distinct advantage in studying the consequences of sustained receptor activation without the confounding factor of significant receptor downregulation. This property makes AR-M1000390 an invaluable research tool for dissecting the mechanisms of opioid-mediated analgesia and tolerance. Further investigation into its long-term in vivo effects and the specific molecular determinants of its low-internalization properties will be crucial for the potential development of a new generation of analgesic drugs with improved therapeutic profiles.

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